Product packaging for BMT-108908(Cat. No.:CAS No. 1801151-15-4)

BMT-108908

Cat. No.: B606300
CAS No.: 1801151-15-4
M. Wt: 368.4524
InChI Key: KOQYBHVHTCKDIZ-OAQYLSRUSA-N
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Description

Overview of N-methyl-D-aspartate Receptor (NMDA) Subtype Heterogeneity and GluN2B Significance

NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D) or GluN3 subunits (GluN3A, GluN3B). jneurosci.orgjneurosci.orgnih.gov The specific combination of GluN2 subunits significantly influences the receptor's biophysical and pharmacological properties, including channel kinetics, ion permeability, and sensitivity to endogenous and exogenous modulators. jneurosci.orgnih.gov

Historical Context of GluN2B Negative Allosteric Modulators (NAMs) in Neuropharmacology

The differential roles and distribution of NMDAR subtypes, particularly GluN2B, have spurred interest in developing subtype-selective modulators as potential therapeutic agents. Negative allosteric modulators (NAMs) of NMDARs bind to a site distinct from the orthosteric agonist binding site (where glutamate (B1630785) and glycine (B1666218) bind) and decrease the receptor's activity. nih.gov Targeting the GluN2B subunit with selective NAMs has been a significant area of research, aiming to modulate NMDAR activity more precisely than non-selective antagonists, potentially reducing undesirable side effects associated with broad NMDAR blockade. nih.gov

Historically, compounds like ifenprodil (B1662929) and Ro 25-6981 were among the early GluN2B-selective NAMs studied. nih.govnih.gov These compounds were found to bind to a modulatory site located at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs). nih.govfsu.edu The investigation of these early compounds provided crucial insights into the structural basis of GluN2B selectivity and the allosteric modulation of NMDARs. fsu.edu While some early non-selective NMDAR antagonists faced limitations due to significant on-target effects, the development of GluN2B-selective NAMs offered a more refined approach to targeting NMDAR-mediated dysfunction. nih.gov The search for novel GluN2B NAMs with improved properties and selectivity has continued, driven by the potential therapeutic applications in various neurological and psychiatric conditions. researchgate.netresearchgate.net

Identification and Initial Academic Characterization of BMT-108908 as a GluN2B Selective Modulator

This compound is a chemical compound that has been identified and characterized as a selective negative allosteric modulator of the GluN2B subtype of the NMDA receptor. Its development was guided by ligand-based pharmacophore models derived from existing GluN2B NAMs, such as ifenprodil. nih.gov Researchers aimed to design novel compounds with improved selectivity and drug-like properties by incorporating structural constraints. The incorporation of two independent ring constraints led to the identification of this compound, a piperidinyl pyrrolidinone derivative. nih.gov

Initial academic characterization of this compound demonstrated its potent binding affinity for the rat GluN2B subunit, with a Ki value of 1.4 nM. nih.govnih.gov Furthermore, studies using Xenopus oocytes expressing recombinant human NMDA receptors showed that this compound selectively inhibited the function of hNR1A/2B receptors with an IC50 of 4.2 nM. nih.govnih.gov Importantly, this compound was found to be inactive at other NMDAR subtypes, including NR2A, NR2C, and NR2D, highlighting its selectivity for GluN2B. nih.gov

Beyond its activity at NMDARs, initial screening indicated that this compound had no significant activity at a panel of 43 other central nervous system receptors and enzymes, suggesting a favorable selectivity profile. nih.gov Ex vivo studies in mice demonstrated dose-dependent GluN2B receptor occupancy in the brain following intravenous administration. nih.gov Specifically, doses of 0.3 mg/kg and 1 mg/kg resulted in 60% and 95% GluN2B receptor occupancy, respectively. nih.gov

Research findings also explored the effects of this compound in nonhuman primate cognitive tasks. In the Cambridge Neuropsychological Test Automated Battery (CANTAB) list-based delayed match to sample (list-DMS) task, this compound produced selective impairments in memory in a dose-dependent manner. researchgate.netnih.gov At doses of 0.3 mg/kg and above, a selective impairment in performance accuracy was observed at medium- and/or long-delay conditions, while accuracy at the short delay condition was not altered. nih.gov While this compound did not impair the percentage of task completion at any tested dose, a significant increase in the average latency to respond was noted at the 1.0 mg/kg dose. nih.gov These cognitive effects were found to be transient and correlated with elevated GluN2B receptor occupancy. researchgate.net

The initial academic characterization thus established this compound as a potent and selective GluN2B negative allosteric modulator with demonstrable effects on GluN2B receptor binding and function, as well as observable impacts on cognitive performance in preclinical models.

Binding Affinity and Functional Inhibition of this compound nih.govnih.gov

Target/AssaySpecies/SystemParameterValue
[3H]Ro25-6981 binding displacementNative human brain NR2BKi1.6 nM
[3H]Ro25-6981 binding displacementNative cynomolgus monkey brain NR2BKi0.71 nM
[3H]Ro25-6981 binding displacementNative rat brain NR2BKi1.4 nM
Recombinant human NMDA receptorsXenopus oocytes (hNR1A/2B)IC504.2 nM
Recombinant human NMDA receptorsXenopus oocytes (NR2A, 2C, 2D)ActivityInactive

Ex Vivo GluN2B Receptor Occupancy in Mouse Brain nih.gov

Dose (mg/kg, i.v.)Receptor Occupancy (%)
0.360
1.095

Effects of this compound on Nonhuman Primate Cognitive Performance (List-DMS Task) nih.gov

Dose (mg/kg)Effect on Accuracy (Short Delay)Effect on Accuracy (Medium/Long Delay)Effect on % Task CompletionEffect on Latency to Respond
≥ 0.3Not alteredSelective impairment observedNot impairedIncreased at 1.0 mg/kg

Properties

CAS No.

1801151-15-4

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4524

IUPAC Name

(R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1

InChI Key

KOQYBHVHTCKDIZ-OAQYLSRUSA-N

SMILES

O=C1N(CC2=CC=C(F)C=C2)CC[C@H]1N3CCC(C4=CC=C(O)C=C4)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMT-108908;  BMT 108908;  BMT108908; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivation of Bmt 108908

Precursor Compounds and Reaction Pathways

A likely pathway commences with the synthesis of an appropriately protected (R)-3-aminopyrrolidin-2-one. This chiral intermediate is crucial for establishing the stereochemistry of the final compound. Various methods for the enantioselective synthesis of 3-aminopyrrolidin-2-ones have been reported in the scientific literature.

The second key intermediate is 4-(4-hydroxyphenyl)piperidine. This compound can be synthesized through several established routes. One common method involves the reduction of 4-(4-hydroxyphenyl)pyridine, which can be prepared from 4-chloropyridine and phenol.

The final fragment, the 4-fluorobenzyl group, is typically introduced in the last step of the synthesis. This is achieved by the N-alkylation of the pyrrolidinone nitrogen with 4-fluorobenzyl bromide or a similar electrophilic reagent.

The assembly of these precursors would likely involve the coupling of the protected (R)-3-aminopyrrolidin-2-one with a suitable derivative of 4-(4-hydroxyphenyl)piperidine. This could be achieved through a nucleophilic substitution reaction or a reductive amination protocol. For instance, reductive amination between a 3-oxopyrrolidinone derivative and 4-(4-hydroxyphenyl)piperidine, followed by stereoselective reduction, could be a viable approach. Alternatively, a direct nucleophilic substitution of a leaving group at the 3-position of the pyrrolidinone ring by the piperidine nitrogen is a common strategy.

Table 1: Plausible Precursor Compounds for BMT-108908 Synthesis

Precursor Compound Structure Role in Synthesis
(R)-3-Aminopyrrolidin-2-one (R)-3-Aminopyrrolidin-2-one structure Provides the chiral pyrrolidinone core.
4-(4-Hydroxyphenyl)piperidine 4-(4-Hydroxyphenyl)piperidine structure Forms the piperidinyl moiety responsible for key receptor interactions.

Design Rationale for Piperidinyl Pyrrolidinone Core and Related Analogues

The design of this compound is rooted in the established pharmacophore for NR2B selective negative allosteric modulators. The piperidinyl pyrrolidinone core is a key structural motif that provides the necessary scaffold to position the critical pharmacophoric elements for optimal interaction with the receptor.

The 4-(4-hydroxyphenyl)piperidine moiety is a well-recognized feature in many NR2B antagonists. The hydroxyl group on the phenyl ring is believed to act as a crucial hydrogen bond donor, interacting with specific amino acid residues within the binding pocket of the NR2B subunit. The piperidine ring itself serves as a rigid spacer, orienting the hydroxyphenyl group in a favorable conformation for binding.

The 4-fluorobenzyl group attached to the pyrrolidinone nitrogen occupies a region of the binding site that is sensitive to substitution. The fluorine atom can modulate the electronic properties of the phenyl ring and may engage in favorable interactions, such as halogen bonding or dipole-dipole interactions, with the receptor. Structure-activity relationship (SAR) studies of related analogues have likely explored variations in the substitution pattern of this benzyl group to optimize potency and selectivity.

The development of related analogues would involve systematic modifications of these key structural features. For instance, the position of the hydroxyl group on the phenyl ring could be varied, or it could be replaced with other hydrogen bond donors or acceptors. The piperidine ring could be substituted with other cyclic amines to explore the impact of ring size and conformation on activity. Similarly, the substitution pattern on the N-benzyl group could be extensively explored with different electron-donating and electron-withdrawing groups to fine-tune the electronic and steric properties of this part of the molecule.

Table 2: Key Structural Features and Their Rationale in this compound Design

Structural Feature Rationale
4-(4-Hydroxyphenyl)piperidine Essential for binding to the NR2B subunit; the hydroxyl group acts as a key hydrogen bond donor.
Pyrrolidinone Core Central scaffold connecting the key pharmacophoric elements and influencing pharmacokinetic properties.
(R)-Stereocenter Specific stereochemistry is critical for optimal binding affinity and biological activity.

Molecular and Cellular Mechanisms of Action of Bmt 108908

GluN2B Receptor Binding Affinity and Selectivity Profile

The interaction of BMT-108908 with the GluN2B receptor has been characterized through various in vitro assays, demonstrating potent binding affinity and a favorable selectivity profile.

In Vitro Binding Assays (e.g., [3H]Ro25-6981 Displacement)

Studies utilizing tritiated ([3H]) Ro25-6981 displacement assays have shown that this compound potently displaces the binding of this known GluN2B-selective ligand to native NR2B receptors in brain tissue from different species. nih.gov

Quantitative data from these assays highlight the high binding affinity of this compound for the GluN2B subunit:

SpeciesTissue SourceBinding Affinity (Ki)Citation
HumanBrain1.6 nM nih.gov
Cynomolgus MonkeyBrain0.71 nM nih.gov
RatBrain1.4 nM nih.govnih.gov

Note: This table is intended to be interactive in a digital format.

Further evidence of this compound's specific binding to the GluN2B subunit comes from in vitro autoradiography studies where this compound was used as a blocking agent, demonstrating a reduction in the binding of novel GluN2B-selective PET tracers in rat and nonhuman primate brain sections. snmjournals.orgnih.gov

Functional Inhibition of GluN2B Receptor Activity (e.g., Oocyte Assays)

Beyond binding affinity, the functional impact of this compound on GluN2B receptor activity has been assessed in functional assays. In experiments using Xenopus oocytes engineered to express recombinant human NMDA receptors composed of the hNR1A and hNR2B subunits, this compound demonstrated selective inhibition of receptor function. nih.govnih.gov

The potency of this compound in inhibiting hNR1A/2B receptor function in this system is represented by its half-maximal inhibitory concentration (IC50):

Receptor Subtype CombinationExpression SystemFunctional Inhibition (IC50)Citation
hNR1A/2BXenopus Oocytes4.2 nM nih.govnih.gov

Note: This table is intended to be interactive in a digital format.

Allosteric Modulation Characteristics

This compound functions as a negative allosteric modulator (NAM) of the GluN2B-containing NMDA receptor. nih.govnih.govmedchemexpress.commedkoo.comebiohippo.comtargetmol.commybiosource.com Allosteric modulators bind to a site distinct from the orthosteric binding site (where glutamate (B1630785) and glycine (B1666218) bind) and influence the receptor's activity. As a NAM, this compound reduces the activity of the GluN2B receptor. While the precise details of its allosteric binding site and mechanism for inducing negative modulation are not extensively detailed in the provided sources, its classification as a NAM indicates it does not directly block the ion channel pore but rather modifies the receptor's conformational state or gating properties upon ligand binding. Some GluN2B NAMs have been noted to exhibit enhanced potency at acidic pH, a characteristic that could influence their activity in specific physiological or pathological conditions, although this property is discussed in relation to other compounds with similar mechanisms and this compound is mentioned in this context. google.com

Specificity Towards NMDA Receptor Subtypes (GluN2A, GluN2C, GluN2D)

A key characteristic of this compound is its selectivity for the GluN2B subunit over other GluN2 subunits. Studies using recombinant human NMDA receptors expressed in Xenopus oocytes have shown that this compound is inactive at receptor combinations containing the GluN2A, GluN2C, and GluN2D subunits. nih.gov This high degree of selectivity for GluN2B is consistently reported across multiple sources. nih.govnih.govmedchemexpress.commedkoo.comebiohippo.comtargetmol.commybiosource.comgoogle.com This selectivity profile is crucial for understanding its potential therapeutic window and minimizing off-target effects mediated by other NMDA receptor subtypes, which have distinct physiological roles and distributions in the brain. nih.govbiorxiv.orgnih.govresearchgate.net

Interactions with Other Pharmacologically Relevant Targets

While primarily characterized by its potent and selective activity at the GluN2B receptor, assessment of this compound's interaction with other pharmacological targets is important for a comprehensive understanding of its profile. One source indicates that this compound showed no significant activity at a panel of 43 other relevant central nervous system receptors and enzymes, based on unpublished data. nih.gov However, another study reported significant inhibition of hERG channels with an IC50 of 620 nM. nih.gov This interaction with the hERG channel, which is involved in cardiac repolarization, was noted as a factor in the decision to halt further development of this compound. nih.gov

TargetActivity / AffinityCitation
43 relevant CNS receptors and enzymesNo significant activity nih.gov
hERG channelInhibition (IC50 = 620 nM) nih.gov

Note: This table is intended to be interactive in a digital format.

Research has also explored the effects of this compound on quantitative electroencephalography (qEEG) power spectra in nonhuman primates. Alongside other NMDA antagonists, this compound produced decreases in beta and alpha power and increases in delta power at tested doses, suggesting these measures could serve as translational pharmacodynamic biomarkers for GluN2B NAMs. researchgate.netresearchgate.net Studies in nonhuman primates have also indicated that this compound can lead to cognitive impairment, consistent with the known role of GluN2B receptors in cognitive function. nih.govmedchemexpress.comresearchgate.net

Preclinical Pharmacodynamic and Neurobiological Investigations of Bmt 108908

In Vitro Pharmacological Studies

In vitro studies have been conducted to characterize the pharmacological profile of BMT-108908, with a specific focus on its binding affinity and selectivity for target receptors in brain tissue.

Receptor Occupancy in Brain Sections (e.g., Autoradiography)

In vitro autoradiography studies have been employed to assess the receptor occupancy of this compound in brain sections from both rats and non-human primates. These studies typically involve incubating brain tissue sections with a radiolabeled ligand that selectively binds to the NR2B subunit of the NMDA receptor. The displacement of this radioligand by this compound indicates the compound's binding to the receptor.

Studies using [¹¹C]31 and [¹¹C]37, radiotracers for GluN2B, in rat brain sections demonstrated that pretreatment with this compound (at a concentration of 10 µM) substantially reduced the uptake of the radioligand, similar to the reduction observed with self-blocking using the unlabeled compound nih.gov. Specifically, in the hippocampus, this compound (10 µM) reduced [¹¹C]37 binding by 30% nih.gov. A similar reduction in uptake (up to 30%) was detected in the cerebral cortex nih.gov. These findings confirmed the specific binding of this compound to GluN2B receptors nih.gov.

Further in vitro autoradiography in non-human primate brain sections using [¹⁸F]13, another potent PET imaging ligand for the GluN2B subunit, also confirmed the high selective and specific binding of this radiotracer to the GluN2B subunit nih.govmedkoo.com. Blocking experiments with this compound (10 µM) strongly inhibited the binding of [¹⁸F]13, with the percentage of blockade being similar to self-blocking studies nih.gov. This suggests that this compound associates with the GluN2B subunit at the same binding site as the radioligand nih.gov. This compound has been reported to have a potent binding affinity for rat GluN2B with a Ki of 1.4 nM nih.gov.

In Vivo Behavioral Phenotyping in Animal Models (Non-Human)

In vivo studies in non-human animal models have been crucial for evaluating the behavioral effects of this compound, including its potential antidepressant-like activity and its impact on cognitive function and neurophysiological parameters.

Assessment in Models of Antidepressant-like Activity (e.g., Mouse Forced Swim Test)

The mouse forced swim test (FST) is a commonly used preclinical model for evaluating potential antidepressant efficacy nih.govmedchemexpress.com. The test assesses the reduction in passive behavior (immobility) when rodents are placed in an inescapable cylinder of water nih.gov. A decrease in immobility is interpreted as an antidepressant-like effect nih.gov.

In the mouse forced swim test, this compound has been shown to produce a dose-dependent decrease in immobility. This finding suggests that this compound exhibits antidepressant-like activity in this preclinical model.

Evaluation of Cognitive Effects and Impairment (e.g., Delayed Match to Sample Task in Non-Human Primates)

NMDA receptor antagonists, including selective NR2B negative allosteric modulators (NAMs) like this compound, have been investigated for their effects on cognitive function. The delayed match to sample (DMS) task, particularly the list-based variant in non-human primates, is a valuable tool for assessing memory and cognitive impairment.

Studies evaluating this compound in the non-human primate Cambridge Neuropsychological Test Automated Battery (CANTAB) list-based delayed match to sample (list-DMS) task have demonstrated that this compound produced selective impairments in memory. This impairment was observed in a dose- and difficulty-dependent manner. At doses of 0.3 mg/kg and above, a selective impairment was noted in the medium- and/or long-delay conditions, while accuracy in the short delay condition remained unaltered. While this compound did not impair the percentage of task completion at the doses tested, a significant increase in the average latency to respond was observed at the 1.0 mg/kg dose. These results indicate that systemic administration of this compound can cause transient cognitive impairment in multiple cognitive domains in non-human primates.

Neurophysiological Modulations (e.g., Quantitative Electroencephalography Signature in Non-Human Primates)

Quantitative electroencephalography (qEEG) is a translational measure used to assess pharmacodynamic effects across species by examining changes in brain electrical activity. Studies using qEEG in non-human primates (cynomolgus monkeys) have investigated the neurophysiological modulations induced by this compound.

Cynomolgus monkeys surgically implanted with EEG radio-telemetry transmitters were used to measure qEEG after administration of this compound. The relative power for various frequency bands was determined.

Studies in non-human primates revealed that this compound elicited robust decreases in beta power and also produced decreases in alpha power and increases in delta power at the doses tested. Specifically, significant decreases were seen in beta 1 relative power at all doses tested (0.3, 1.0, and 3.0 mg/kg). Similarly, significant decreases were observed in beta 2 relative power at these doses. In contrast, this compound had no effect on gamma relative power.

The qEEG effect profile of this compound in non-human primates is strikingly similar to that of traxoprodil (B148271), another NR2B NAM, with comparable effects across all power bands. These findings suggest that changes in beta and delta power may serve as pharmacodynamic biomarkers for NR2B NAMs.

Here is a summary of the observed effects of this compound on key EEG frequency bands in non-human primates:

EEG Frequency BandObserved Effect of this compound
Beta (13-30 Hz)Robust Decrease in Power
Alpha (8-12 Hz)Decrease in Power
Delta (0.5-4 Hz)Increase in Power
Gamma (30-150 Hz)No Effect

Measurement of power spectra in the beta and delta bands may represent a translational pharmacodynamic biomarker to demonstrate the functional effects of NR2B NAMs.

Absence of Effect on Gamma Frequency

Studies investigating the effects of this compound on brain oscillatory activity, specifically using quantitative electroencephalography (qEEG), have consistently reported an absence of effect on gamma frequency power. In non-human primates (cynomolgus monkeys), this compound, similar to traxoprodil (another NR2B negative allosteric modulator), did not significantly affect gamma relative power at tested doses. nih.govresearchgate.netplos.org This finding in non-human primates aligns with previously published reports in rats, indicating a conserved neurobiological effect across species regarding gamma oscillations. nih.govplos.org

In contrast to the lack of effect on gamma power, this compound elicited robust changes in other frequency bands. Significant decreases were observed in beta 1 relative power across all tested doses in non-human primates. nih.govplos.org These decreases demonstrated large Cohen's d effect sizes, indicating a substantial impact on this frequency band. nih.govplos.org Additionally, decreases in alpha power and increases in delta power were also noted following this compound administration. nih.govresearchgate.netplos.org These findings suggest that while elevations in gamma band power may be associated with NMDA channel blockers, changes in beta and delta power could serve as potential translational pharmacodynamic biomarkers for NR2B negative allosteric modulators like this compound. nih.govplos.org

The following table summarizes the qualitative effects of this compound on different qEEG frequency bands observed in preclinical studies:

Frequency BandEffect of this compound
GammaNo effect
Beta 1Significant Decrease
AlphaDecrease
DeltaIncrease

Ex Vivo Receptor Occupancy in Rodent Brain

Ex vivo receptor occupancy studies are a valuable technique in drug discovery to demonstrate target engagement of centrally penetrant compounds. sygnaturediscovery.com These studies involve administering the test compound to an animal, harvesting tissue at the time of peak drug levels, and then measuring the degree to which the binding of a radiotracer to the receptor in tissue sections is inhibited by the bound drug. sygnaturediscovery.comgiffordbioscience.com

Preclinical investigations with this compound have included ex vivo receptor occupancy studies in mouse brain. These studies demonstrated that this compound exhibited dose-dependent GluN2B receptor occupancy. nih.gov Following intravenous administration, this compound achieved 60% GluN2B receptor occupancy in mouse brain at a dose of 0.3 mg/kg and 95% occupancy at a dose of 1 mg/kg. nih.gov

Furthermore, studies have indicated a correlation between GluN2B receptor occupancy levels and observed pharmacological effects. Specifically, GluN2B receptor occupancy levels exceeding 70% were found to correlate with significant immobility reduction in the mouse forced swim test, a model used for evaluating antidepressant efficacy. nih.gov

In addition to direct occupancy measurements, in vitro autoradiography studies using brain sections from rats and non-human primates have shown that this compound can block the specific binding of a GluN2B-selective PET ligand, further confirming its selectivity and specificity for the GluN2B subunit. snmjournals.org

The following table presents ex vivo GluN2B receptor occupancy data for this compound in mouse brain:

Dose (mg/kg, IV)Ex Vivo GluN2B Receptor Occupancy (%)
0.360
1.095

Structure Activity Relationships Sar and Medicinal Chemistry Optimization of Bmt 108908 Analogues

Key Structural Motifs Governing GluN2B Affinity and Selectivity

BMT-108908 was identified as a potent GluN2B ligand, characterized by a piperidinyl pyrrolidinone core. This central scaffold is crucial for its high binding affinity and functional inhibition of the GluN2B receptor. Research demonstrated that this compound exhibits a strong affinity for the rat GluN2B subunit, with a binding affinity (Ki) of 1.4 nM. nih.gov Its functional potency was confirmed by its robust inhibition of GluN2B receptor function in oocytes, showing an IC50 of 4.2 nM. nih.gov The piperidinyl pyrrolidinone structure represents the key pharmacophore responsible for these high-potency interactions with the target receptor.

Medicinal Chemistry Challenges and Development Trajectory (e.g., Amelioration of Off-Target Interactions)

Despite the successful application of conformational restriction to achieve high potency and selectivity for GluN2B, the development of this compound was ultimately halted due to a significant medicinal chemistry challenge: off-target activity. nih.gov Safety characterization revealed that this compound caused notable inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 value of 620 nM. nih.gov

This off-target interaction was a critical liability, as hERG channel inhibition is associated with a risk of cardiac arrhythmias. The multiple between the plasma free drug concentration at the minimum effective dose and the hERG IC50 was a narrow 34-fold, which was considered an insufficient safety margin for further development. nih.gov Consequently, the primary trajectory of the medicinal chemistry program shifted to focus on ameliorating this hERG inhibition. Subsequent efforts involved rationally designing modifications to the this compound scaffold and related molecules to remove the hERG liability while maintaining the potent GluN2B activity, leading to the discovery of compounds like BMS-986169. nih.gov

Pharmacological Profile of this compound

Compound GluN2B Binding Affinity (Ki) GluN2B Functional Inhibition (IC50) hERG Inhibition (IC50)

Comparison of this compound and Analogue

Compound Description Key Modification
This compound Piperidinyl pyrrolidinone lead compound -

Compound Names Mentioned

Compound Name
This compound
BMS-986169

Computational Chemistry and Molecular Modeling of Bmt 108908

Ligand-Based Pharmacophore Model Derivation

No publicly available studies describe the derivation of a ligand-based pharmacophore model specifically using BMT-108908 or its direct analogues.

Molecular Docking Studies with GluN2B Receptor

Detailed molecular docking studies of this compound with the GluN2B receptor, including specific binding interactions and poses, have not been published.

Advanced Computational Analyses for Structural Insights and Interactions

There is no information available in the public domain regarding any advanced computational analyses, such as molecular dynamics simulations or free energy calculations, that were performed on this compound to provide deeper structural insights into its interaction with the GluN2B receptor.

Role of Bmt 108908 As a Research Tool and Reference Compound

Utilization in Radioligand Binding and PET Imaging Probe Development

BMT-108908's utility in receptor binding studies is highlighted by its potent ability to displace radiolabeled ligands from GluN2B receptors. nih.gov Positron Emission Tomography (PET) is a critical in vivo imaging technique that relies on radioligands with high specific binding to visualize and quantify brain receptors. nih.gov The development of such probes requires reference compounds like this compound to characterize binding sites and validate new potential imaging agents.

In radioligand binding assays, this compound demonstrates high affinity for GluN2B receptors across multiple species. It potently displaces the radioligand [3H]Ro25-6981 from native GluN2B receptors in brain tissue from humans, cynomolgus monkeys, and rats. nih.gov Furthermore, functional assays in xenopus oocytes expressing recombinant human NMDA receptors confirm its high selectivity, showing potent inhibition of GluN2B-containing receptors while being inactive at receptors containing GluN2A, GluN2C, or GluN2D subunits. nih.gov This high affinity and selectivity are crucial properties for a reference compound used to define the characteristics of the GluN2B binding site during the development and validation of PET radioligands. nih.gov

Binding Affinity and Functional Potency of this compound
ParameterSpecies/SystemValueReference
Binding Affinity (Ki) vs. [3H]Ro25-6981Human Brain1.6 nM nih.gov
Cynomolgus Monkey Brain0.71 nM nih.gov
Rat Forebrain1.4 nM nih.govnih.gov
Functional Inhibition (IC50)hNR1A/2B Receptors in Oocytes4.2 nM nih.govnih.gov

Application in Investigating GluN2B-Mediated Neurobiological Processes

This compound serves as a critical tool for elucidating the role of GluN2B-containing NMDA receptors in various neurobiological functions and pathological conditions. frontiersin.org The overactivation of these specific receptors has been implicated in neuronal excitotoxicity, making them a target for investigation in conditions like stroke and traumatic brain injury. frontiersin.org

Research using this compound has provided insights into the function of GluN2B in cognitive processes. In studies with nonhuman primates performing cognitive tasks, acute treatment with this compound resulted in a dose- and difficulty-dependent impairment in memory accuracy, particularly affecting medium- and long-delay conditions without altering task completion. nih.gov This suggests a selective impairment in longer-term memory processes mediated by GluN2B receptor function. nih.gov

The compound has also been applied in preclinical models relevant to major depressive disorder. In the mouse forced swim test (mFST), this compound produced a dose-dependent decrease in immobility, an effect indicative of antidepressant efficacy. nih.gov These studies established a correlation between GluN2B receptor occupancy and behavioral effects, noting that receptor occupancy levels over 70% were associated with a significant reduction in immobility time. nih.gov Such applications are vital for understanding the therapeutic potential and neurobiological basis of GluN2B modulation. The reemergence of "silent synapses," which predominantly contain GluN2B receptors, is considered a critical factor in addiction memory, and tools that can modulate these receptors are essential for investigating these mechanisms. nih.govnih.gov

Comparative Studies with Other GluN2B NAMs (e.g., Traxoprodil (B148271), Ifenprodil)

The pharmacological profile of this compound has been characterized through comparative studies with other well-known GluN2B negative allosteric modulators and broader NMDA receptor antagonists. This compound was developed using a ligand-based pharmacophore model derived from Ifenprodil-like GluN2B NAMs. nih.gov

In cognitive studies, the effects of this compound were compared with another selective GluN2B NAM, Traxoprodil (CP-101,606), as well as non-selective NMDA antagonists like ketamine. Both this compound and Traxoprodil produced selective impairments in memory, contrasting with the more generalized performance impairment caused by non-selective antagonists. nih.gov

Comparative Effects of this compound and Other NMDA Modulators on qEEG Power Bands in Nonhuman Primates
CompoundClassDelta PowerAlpha PowerBeta PowerGamma PowerReference
This compoundGluN2B NAMIncreaseDecreaseDecreaseNo Effect researchgate.net
Traxoprodil (CP-101,606)GluN2B NAMIncreaseDecreaseDecreaseNo Effect researchgate.net
KetamineNMDA Channel BlockerIncreaseDecreaseDecreaseIncrease researchgate.net

Future Perspectives and Unaddressed Research Questions for Bmt 108908

Mechanistic Elucidation of Observed Preclinical Behavioral Phenotypes

Preclinical studies with BMT-108908 have demonstrated effects on behavioral phenotypes, particularly impairments in memory in tasks such as the delayed match to sample (DMS) in nonhuman primates. nih.govresearchgate.net Specifically, acute treatment with this compound produced dose- and difficulty-dependent impairments in accuracy in the list-DMS task, with selective impairment observed at medium- and long-delay conditions at doses of ⩾ 0.3 mg/kg. nih.gov Accuracy in the short delay condition was not altered. nih.gov At a dose of 1.0 mg/kg, a significant increase in the average latency to respond was also observed. nih.gov These findings are consistent with a selective impairment in longer-term memory and, to a lesser extent, learning after acute NR2B NAM treatment. nih.gov

While these behavioral effects have been observed, the precise underlying mechanisms by which this compound, as a GluN2B NAM, leads to these specific cognitive impairments require further detailed investigation. Understanding how GluN2B blockade in different brain regions contributes to distinct aspects of memory and learning is crucial. For instance, research suggests that NR2B blockade of dorsolateral prefrontal cortex (dlPFC) neurons may not be solely responsible for deficits in DMS performance, indicating the involvement of other brain areas or circuits. nih.gov Future research should aim to dissect the neural circuits and synaptic plasticity mechanisms modulated by this compound that lead to the observed behavioral outcomes. Techniques such as in vivo electrophysiology, optogenetics, and advanced imaging could provide valuable insights into these mechanisms.

Exploration of Novel Therapeutic Hypotheses Based on Preclinical Mechanisms

The preclinical pharmacological profile of this compound, particularly its selective inhibition of hNR1A/2B receptor function, suggests potential therapeutic applications beyond its observed cognitive effects. nih.gov Although further development of this compound was halted due to safety concerns regarding hERG channel inhibition, the understanding gained from studying this compound can inform the exploration of novel therapeutic hypotheses for other GluN2B NAMs with improved safety profiles. nih.gov

The antidepressant activity of NMDA receptor antagonists, such as ketamine, has led to increased investigation into the behavioral pharmacology of NR2B subtype-selective NAMs. nih.govresearchgate.net While studies with NR2B NAMs in rodents have shown mixed results on cognition, including increased impulsivity, no effect, impairment, or even improvement, the effects in nonhuman primates have started to be explored with compounds like this compound. nih.govresearchgate.net

Future research can leverage the preclinical data from this compound to explore the therapeutic potential of GluN2B NAMs in various neurological and psychiatric conditions where glutamatergic dysfunction, particularly involving GluN2B-containing receptors, is implicated. This could include investigating their potential in mood disorders, anxiety disorders, or other conditions, building upon the understanding of how GluN2B modulation impacts relevant neural circuits and behavioral phenotypes. mentor-program.eu Developing and assessing therapeutic hypotheses systematically, considering factors such as the target, drug modality, direction of effect, and relevant cell types and tissues, is essential for successful drug discovery. opentargets.org

Methodological Advancements for Studying GluN2B NAMs in Preclinical Research

Studying the effects of GluN2B NAMs like this compound in preclinical settings presents methodological challenges. The use of appropriate behavioral tasks that are sensitive to the specific cognitive domains modulated by GluN2B receptors is crucial. The nonhuman primate Cambridge Neuropsychological Test Automated Battery (CANTAB), including the list-based delayed match to sample (list-DMS) and visuo-spatial paired associates learning (vsPAL) tasks, has proven useful in evaluating the cognitive effects of NR2B NAMs. nih.govresearchgate.net

Quantitative electroencephalography (qEEG) has emerged as a potential translational pharmacodynamic biomarker to demonstrate brain penetration and functional inhibition of NR2B receptors in preclinical species. plos.orgnih.govscience.govscience.gov Studies with this compound in cynomolgus monkeys showed that while it did not increase gamma power like nonselective NMDA channel blockers, it produced robust decreases in beta and alpha power and increases in delta power. plos.orgnih.govscience.govsemanticscholar.orgresearchgate.net These findings suggest that changes in beta and delta bands may serve as useful pharmacodynamic biomarkers for NR2B NAMs in future clinical studies. plos.orgnih.govsemanticscholar.org

Further methodological advancements are needed to improve the predictive validity of preclinical models for evaluating the efficacy and potential side effects of GluN2B NAMs. This includes refining behavioral paradigms to better capture the nuances of human cognitive and emotional processes and developing more sophisticated translational biomarkers. The integration of New Approach Methodologies (NAMs), such as in vitro human-based systems and in silico modeling, could also play a significant role in accelerating and improving the accuracy of preclinical assessments while reducing reliance on traditional animal testing. fda.govboydconsultants.comfdli.org

Remaining Gaps in Comprehensive Preclinical Characterization

Despite the available data on this compound's binding affinity, functional inhibition, and effects on certain behavioral tasks and qEEG profiles, there remain gaps in its comprehensive preclinical characterization. nih.govnih.govplos.orgnih.gov While its potency and selectivity for GluN2B receptors have been established, a more detailed pharmacological profile, including its activity at a wider range of central nervous system receptors and enzymes, would be beneficial. nih.gov Although some off-target activity, such as hERG inhibition, was identified, a complete understanding of its polypharmacology is important for interpreting its in vivo effects and informing the design of future compounds. nih.gov

Furthermore, while acute cognitive effects have been studied, the effects of chronic administration of this compound or other GluN2B NAMs on behavior and neurobiology are less well-characterized. Investigating potential long-term adaptations in NMDA receptor function or downstream signaling pathways following chronic modulation is crucial for assessing the therapeutic potential and potential liabilities of this class of compounds.

Detailed pharmacokinetic and pharmacodynamic studies to establish clear exposure-response relationships for various behavioral and physiological endpoints are also important for translating preclinical findings to potential clinical applications. nih.gov While some data on plasma concentrations and receptor occupancy are available, a more comprehensive understanding of the relationship between systemic exposure, brain penetration, target engagement, and behavioral effects is needed. nih.govnih.gov

Filling these gaps through further preclinical research will provide a more complete picture of this compound's pharmacological properties and behavioral effects, which can then guide the development and evaluation of next-generation GluN2B NAMs with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing the selectivity of BMT-108908 for GluN2B-containing NMDA receptors over other subtypes?

  • Methodological Answer :

  • In vitro binding assays : Measure displacement of radioligands (e.g., [³H]Ro25-6981) in native human, primate, and rodent brain tissues to determine binding affinity (Ki values) .
  • Recombinant receptor testing : Use Xenopus oocytes or transfected cell lines expressing NMDA receptor subtypes (NR2A, NR2C, NR2D) to evaluate functional inhibition (IC50) .
  • Selectivity panels : Screen against 40+ CNS receptors/enzymes to confirm specificity .

Q. How can researchers design pharmacokinetic (PK) studies to evaluate this compound's stability and exposure in preclinical models?

  • Methodological Answer :

  • Intravenous (IV) administration : Monitor plasma concentration over time (e.g., 0–90 minutes) using LC-MS/MS to quantify µg/mL or ng/mL levels .
  • Sampling intervals : Collect blood at fixed time points to assess stability; low variability in concentration suggests minimal metabolism or clearance .
  • Analytical validation : Cross-validate assays with structurally similar compounds (e.g., Traxoprodil) to ensure accuracy .

Q. What experimental models are suitable for studying this compound's cognitive effects?

  • Methodological Answer :

  • Non-human primates (NHPs) : Use male cynomolgus monkeys (5–7 years old) trained in cognitive tasks (e.g., delayed matching-to-sample) with washout periods ≥1 month between studies .
  • Rodent models : Pair with GluN2B-selective radiotracers (e.g., [¹¹C]37) for PET imaging to correlate target engagement with behavioral outcomes .

Advanced Research Questions

Q. What strategies are effective in reconciling discrepancies between in vitro binding affinity and in vivo efficacy of this compound in cognitive impairment models?

  • Methodological Answer :

  • Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratios via microdialysis or autoradiography to assess compound accessibility .
  • Metabolite profiling : Identify active metabolites using mass spectrometry; low parent compound exposure (e.g., 0.05–0.2 µg/mL) may necessitate metabolite contribution .
  • Dose-response modeling : Optimize dosing regimens to align PK/PD parameters with functional outcomes .

Q. How can researchers validate this compound's target engagement in neuroimaging studies while addressing regional specificity?

  • Methodological Answer :

  • Autoradiography blocking experiments : Pre-treat brain sections with this compound (10 µM) to quantify reduced radiotracer binding in GluN2B-rich regions (e.g., hippocampus, cortex) .
  • mRNA correlation : Compare binding patterns with GluN2B mRNA expression data from databases (e.g., Allen Brain Atlas) to confirm anatomical specificity .
  • Cross-species validation : Replicate findings in NHPs and rodents to ensure translational relevance .

Q. How should researchers address species-specific variations in this compound's pharmacological profile during preclinical-to-clinical translation?

  • Methodological Answer :

  • Cross-species binding assays : Compare Ki values in human, primate, and rodent tissues to identify affinity differences (e.g., human Ki = 1.6 nM vs. rat Ki = 1.4 nM) .
  • Functional electrophysiology : Assess inhibitory potency (IC50) across species using brain slice recordings or oocyte models .
  • Allometric scaling : Adjust doses based on interspecies differences in metabolic rates and receptor density .

Q. What analytical frameworks are recommended for resolving contradictions in this compound's cognitive effects across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., task design, dosing schedules) .
  • Error source quantification : Calculate uncertainties from methodology (e.g., instrument precision) and biological variability (e.g., primate age/weight differences) .
  • Bayesian modeling : Integrate prior data to refine probability distributions for effect sizes .

Tables for Key Data

Table 1 : Pharmacokinetic Profile of this compound in Preclinical Models

ParameterValue (IV Administration)MethodReference
Plasma Stability0.05–0.2 µg/mL (90 min)LC-MS/MS
Brain Penetration30–37% reduction in bindingPET imaging with [¹¹C]37

Table 2 : Selectivity Profile of this compound

Receptor/EnzymeActivity (IC50/Ki)ModelReference
GluN2B (Human)Ki = 1.6 nMRadioligand displacement
GluN2A (Human)No activity (IC50 > 10 µM)Recombinant oocytes
CNS PanelInactive at 43 targetsBroad screening assay

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